N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of a furan ring, a benzyl group, and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-3-ylbenzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the thiadiazole core in the presence of a base such as potassium carbonate. Finally, the sulfonamide group is added through a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Halogenated or alkylated benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with these targets, potentially inhibiting their activity or altering their function. The furan ring and thiadiazole moiety are particularly important for these interactions, as they can participate in π-π stacking and other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure shared with the compound, known for its use in organic electronics and as a building block in medicinal chemistry.
Furan-3-ylbenzyl derivatives: Compounds with similar furan and benzyl groups, often studied for their biological activity.
Sulfonamide derivatives: A broad class of compounds with diverse applications in medicine and industry.
Uniqueness
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring, benzyl group, and thiadiazole moiety in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-25(22,16-3-1-2-15-17(16)20-24-19-15)18-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBQZOIVMYUFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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